2-(2-Chloro-benzoylamino)-butyric acid
Description
2-(2-Chloro-benzoylamino)-butyric acid (CAS: 65054-72-0) is a chlorinated organic compound with the molecular formula C₁₂H₁₄ClNO₃S and a molecular weight of 287.76 g/mol . Structurally, it consists of a butyric acid backbone substituted at position 2 with a 2-chlorobenzoylamino group and at position 4 with a methylsulfanyl (-SMe) moiety.
The compound is primarily utilized in research settings, particularly in pharmaceutical chemistry, where its amide linkage and aromatic chloro-substituent make it a candidate for drug discovery.
Properties
Molecular Formula |
C11H12ClNO3 |
|---|---|
Molecular Weight |
241.67 g/mol |
IUPAC Name |
2-[(2-chlorobenzoyl)amino]butanoic acid |
InChI |
InChI=1S/C11H12ClNO3/c1-2-9(11(15)16)13-10(14)7-5-3-4-6-8(7)12/h3-6,9H,2H2,1H3,(H,13,14)(H,15,16) |
InChI Key |
USJUEYGCTHEWDM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)NC(=O)C1=CC=CC=C1Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key structural and functional differences between 2-(2-Chloro-benzoylamino)-butyric acid and related compounds:
Key Observations:
The absence of the benzoylamino group in 2-Chlorobutyric Acid simplifies its structure but limits its ability to engage in hydrogen bonding or aromatic interactions, reducing its utility in targeted drug design .
Bioactivity and Applications: Butyric acid derivatives, including the parent compound butyric acid, are well-documented for their roles in cancer therapeutics and gastrointestinal health, acting as histone deacetylase (HDAC) inhibitors . The addition of a chlorobenzoylamino group in the target compound may modulate HDAC inhibition specificity or potency. The chloro-substituent in this compound may confer metabolic stability, a critical factor in drug development, compared to non-chlorinated analogs .
Notes:
- The methylsulfanyl group in the target compound likely reduces water solubility compared to simpler acids like butyric acid, impacting formulation strategies .
- Safety protocols for this compound emphasize avoiding inhalation and skin contact, consistent with chlorinated organics’ toxicity profiles .
Research and Industrial Relevance
- Pharmaceutical Potential: The benzoylamino group in this compound mimics motifs found in protease inhibitors and receptor antagonists, suggesting utility in designing enzyme-targeted therapies .
- Comparative Synthetic Utility : Unlike 2-Chlorobutyric Acid , which serves as a straightforward intermediate, the target compound’s complexity requires multi-step synthesis, limiting its use in large-scale industrial applications .
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